2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile is a compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Vorbereitungsmethoden
The synthesis of 2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile typically involves the condensation of 6,7-dihydrobenzo[b]thiophen-4(5H)-one with malononitrile. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis and materials science.
Wirkmechanismus
The mechanism of action of 2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives may act as inhibitors of specific enzymes or receptors, modulating biological processes such as inflammation or cell proliferation. The exact mechanism depends on the specific structure of the derivative and its target .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile include other thiophene derivatives such as:
6,7-Dihydrobenzo[b]thiophen-4(5H)-one: A precursor in the synthesis of the target compound.
2-Amino-6,7-dihydrobenzo[b]thiophen-4(5H)-one: Another derivative with potential bioactive properties.
Thiophene-2-carboxaldehyde: A simpler thiophene derivative used in various organic synthesis applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
89434-49-1 |
---|---|
Molekularformel |
C11H8N2S |
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
2-(6,7-dihydro-5H-1-benzothiophen-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C11H8N2S/c12-6-8(7-13)9-2-1-3-11-10(9)4-5-14-11/h4-5H,1-3H2 |
InChI-Schlüssel |
HPWLMNINCQCPAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CS2)C(=C(C#N)C#N)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.